molecular formula C13H18N2O3 B14877905 3-Amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one

3-Amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one

Cat. No.: B14877905
M. Wt: 250.29 g/mol
InChI Key: VMMFCKIJUWPDNH-UHFFFAOYSA-N
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Description

3-Amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, and a methylpyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine and a ketone under specific conditions. One common method involves the use of a Mannich reaction, where the aldehyde, amine, and ketone are combined in the presence of an acid catalyst to form the desired pyrrolidinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

3-Amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

3-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C13H18N2O3/c1-15-10(7-9(14)13(15)16)8-4-5-11(17-2)12(6-8)18-3/h4-6,9-10H,7,14H2,1-3H3

InChI Key

VMMFCKIJUWPDNH-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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